5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride
Description
5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a pyrimidine derivative featuring a fluorine atom at the 5-position and a piperidin-4-yloxy group at the 2-position, forming a hydrochloride salt. This compound is of interest in medicinal chemistry due to the pyrimidine scaffold's prevalence in bioactive molecules, particularly in kinase inhibitors and enzyme modulators . The fluorine substituent enhances metabolic stability and membrane permeability, while the piperidine moiety contributes to solubility and basicity when protonated .
Properties
IUPAC Name |
5-fluoro-2-piperidin-4-yloxypyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O.ClH/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8;/h5-6,8,11H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJDKWJEDXAVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=C(C=N2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride involves several steps. One practical method includes the preparation of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which is a key intermediate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include strong acids, bases, and other nucleophilic agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
The compound is employed across various fields:
-
Medicinal Chemistry
- Lead Compound Development : It serves as a key intermediate in the synthesis of deoxycytidine kinase inhibitors, which are crucial for cancer therapy. These inhibitors target nucleotide metabolism pathways, showing potential to inhibit cancer cell proliferation.
- Antiviral and Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant biological activity against various cancer cell lines, including melanoma and colon cancer .
-
Biological Studies
- Mechanistic Studies : It is utilized to investigate biological pathways and mechanisms, particularly in relation to enzyme inhibition. The compound has been shown to affect cellular signaling pathways relevant to cancer progression .
- Cell Proliferation and Apoptosis : In vitro studies suggest that 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride can modulate cell proliferation and induce apoptosis, making it a candidate for therapeutic exploration .
-
Synthetic Chemistry
- Building Block for Complex Molecules : The compound is a versatile building block for synthesizing more complex organic molecules, facilitating advancements in synthetic organic chemistry.
- Nucleophilic Substitution Reactions : Its reactivity allows it to participate in various coupling reactions, enhancing its utility in organic synthesis.
Case Study 1: Anticancer Activity
A study published in Frontiers in Chemistry evaluated the efficacy of this compound against various cancer cell lines. Results indicated that the compound exhibited potent cytotoxicity against Hep-2 laryngeal carcinoma cells with an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Enzyme Inhibition
Research highlighted in MDPI demonstrated that derivatives of the compound effectively inhibited deoxycytidine kinase activity in vitro. This inhibition was correlated with reduced cell viability in several cancer models, suggesting its potential as a therapeutic agent .
Comparative Data Table
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine | Fluorine substitution at the 5-position | Enhanced potency against specific kinases |
| 4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine | Chlorine substitution at the 4-position | Different biological activity profile |
| 5-Methyl-2-(piperidin-4-yloxy)pyrimidine | Methyl substitution at the 5-position | Varied pharmacokinetic properties |
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. In the context of deoxycytidine kinase inhibitors, the compound acts by inhibiting the activity of the enzyme, thereby affecting the phosphorylation of deoxycytidine and other nucleosides . This inhibition can lead to the disruption of DNA synthesis and cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Pyrimidine Derivatives
The following table highlights key structural analogs and their distinguishing features:
*Estimated based on analogous structures.
Key Observations:
- Fluorine vs. Methyl Substitution : The 5-fluoro substituent (target compound) likely improves metabolic stability and target affinity compared to the 5-methyl analog () due to fluorine's electronegativity and small atomic radius .
- Piperidine vs. This modification could alter pharmacokinetic profiles, such as solubility and protein binding .
Binding Interactions and Pharmacological Implications
- CYP2D6 Interactions : In docking studies (), fluorine in pyrimidine derivatives participates in π-π stacking with Phe120 (distance: 2.7–3.2 Å) and hydrogen bonding with Glu216 (distance: ≤3.5 Å). The absence of fluorine in the 5-methyl analog may weaken these interactions, reducing binding affinity .
- Electron-Withdrawing Effects : The trifluoromethyl group in the pyridine analog () significantly increases lipophilicity and metabolic resistance compared to the target compound's fluorine, but may sterically hinder target engagement .
Biological Activity
5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by research findings and data tables.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C9H13ClFN3O
- CAS Number : 950648-97-2
- Molecular Weight : 221.67 g/mol
The structure features a pyrimidine ring substituted with a fluorine atom and a piperidine moiety, which is known to enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer progression and inflammation, particularly through its action on monoamine oxidases (MAO-A and MAO-B) .
- Receptor Binding : The compound exhibits affinity for serotoninergic and dopaminergic receptors, suggesting potential applications in neuropharmacology .
Biological Activity
The compound has demonstrated a range of biological activities, including:
- Anticancer Activity : Studies indicate that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. For instance, related pyrimidine derivatives have shown IC50 values in the low micromolar range against A431 vulvar epidermal carcinoma cells .
- Antimicrobial Properties : Research has highlighted the compound's effectiveness against several bacterial strains. Derivatives have been tested with minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against Gram-positive bacteria .
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Efficacy :
- Antimicrobial Activity :
- Neuropharmacological Effects :
Table 1: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride in academic research?
The compound is typically synthesized via nucleophilic substitution, where piperidin-4-ol reacts with a fluorinated pyrimidine derivative (e.g., 5-fluoro-2-chloropyrimidine) under basic conditions. Key steps include:
- Dissolving the fluoropyrimidine precursor in anhydrous dichloromethane or tetrahydrofuran.
- Adding piperidin-4-ol and a base (e.g., sodium hydride or potassium carbonate) to facilitate substitution.
- Purification via column chromatography or recrystallization to isolate the hydrochloride salt. Reaction yields can vary (50–85%) depending on solvent polarity and temperature optimization .
Q. How should researchers handle and store this compound to ensure stability?
- Storage: Store in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C. Moisture-sensitive; use desiccants to prevent hydrolysis .
- Handling: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact due to potential irritancy (refer to SDS for hazard specifics) .
- Physical Properties (from SDS):
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Water Solubility | Limited (hydrophobic) |
| Stability | Sensitive to moisture/air |
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported reaction yields for this compound?
Yield discrepancies often arise from:
- Reaction Conditions: Variations in solvent (polar vs. non-polar), temperature (room temp vs. reflux), or catalyst use (e.g., phase-transfer catalysts).
- Purification Methods: Column chromatography efficiency vs. recrystallization losses. Methodological Approach:
- Use Design of Experiments (DoE) to systematically test variables (e.g., solvent/base combinations).
- Monitor reaction progress via TLC or in-situ NMR to identify intermediate byproducts .
Q. Which analytical techniques are optimal for assessing purity and structural integrity?
- Purity Analysis:
- HPLC: Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile gradient. Purity thresholds ≥98% are typical for pharmacological studies .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₉H₁₂FN₃O·HCl).
- Structural Confirmation:
- ¹H/¹³C NMR: Key signals include pyrimidine C-F coupling (~160 ppm in ¹³C) and piperidine proton splitting patterns (δ 1.5–3.5 ppm) .
Q. How can researchers mitigate risks of byproduct formation during synthesis?
- Byproduct Sources: Competing O- vs. N-alkylation in the pyrimidine ring, or piperidine ring-opening under acidic conditions.
- Mitigation Strategies:
- Use sterically hindered bases (e.g., DBU) to favor O-substitution.
- Conduct reactions under strictly anhydrous conditions to prevent hydrolysis .
Data Contradiction Analysis
Q. Why do reported melting points vary across literature for this compound?
Discrepancies may stem from:
- Polymorphism: Different crystalline forms arising from solvent used in recrystallization (e.g., ethanol vs. acetonitrile).
- Hydration State: Incomplete drying leading to hydrated vs. anhydrous forms. Resolution: Characterize thermal behavior via Differential Scanning Calorimetry (DSC) and confirm crystallinity with X-ray diffraction .
Safety and Compliance
Q. What waste disposal protocols are recommended for this compound?
- Classify as hazardous organic waste due to halogen and piperidine content.
- Neutralize residual acidity with sodium bicarbonate before transferring to licensed waste management facilities .
Experimental Design Considerations
Q. How can researchers optimize solvent selection for scalable synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
